Cas no 592-17-6 (Isobutyl Urea)

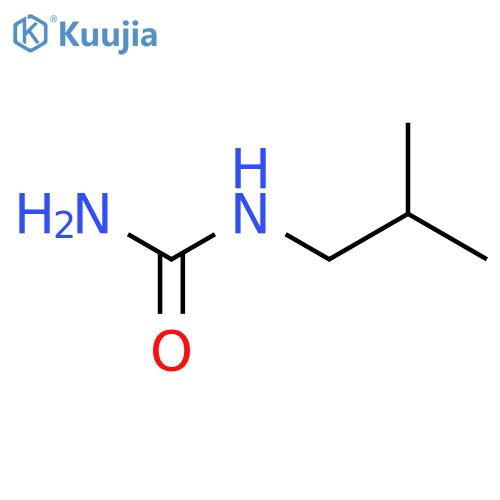

Isobutyl Urea structure

商品名:Isobutyl Urea

Isobutyl Urea 化学的及び物理的性質

名前と識別子

-

- 1-Isobutylurea

- Isobutyl Urea

- Urea,N-(2-methylpropyl)-

- 2-methylpropylurea

- N-Isobutylurea

- NSC 27457

- GEO-01610

- DTXSID00207936

- HMS1782F22

- n-(2-methylpropyl)urea

- NSC-27457

- 1-iso-Butylurea

- (2-Methylpropyl)urea

- A869244

- UNII-25BL0M5L6L

- Urea, (2-methylpropyl)-

- 592-17-6

- MFCD00038141

- GS-0685

- BRN 1744773

- EN300-17153

- MQBITTBZTXUIPN-UHFFFAOYSA-N

- Urea, isobutyl-

- NSC27457

- 4-04-00-00648 (Beilstein Handbook Reference)

- Z56895708

- AKOS000200344

- 2-methyl-propyl-urea

- Isobutylharnstoff

- FT-0670436

- Q27253944

- 25BL0M5L6L

- N-iso-Butylurea

- SCHEMBL23863

- Isobutylurea

- Urea, (2-methylpropyl)-(9CI)

- DB-081004

- DTXCID50130427

- N-(2-Methylpropyl)urea; N-Isobutylurea; NSC 27457;

-

- MDL: MFCD00038141

- インチ: InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)

- InChIKey: MQBITTBZTXUIPN-UHFFFAOYSA-N

- ほほえんだ: O=C(N)NCC(C)C

計算された属性

- せいみつぶんしりょう: 116.09500

- どういたいしつりょう: 116.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 80.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- 密度みつど: 0.959

- ゆうかいてん: 171-172 ºC

- ふってん: 172 ºC

- フラッシュポイント: 58 ºC

- PSA: 55.12000

- LogP: 1.40190

Isobutyl Urea セキュリティ情報

- セキュリティの説明: S22-S24/25

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:Sealed in dry,2-8°C

Isobutyl Urea 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Isobutyl Urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM539948-5g |

1-Isobutylurea |

592-17-6 | 96% | 5g |

$202 | 2023-02-02 | |

| Enamine | EN300-17153-0.05g |

(2-methylpropyl)urea |

592-17-6 | 96% | 0.05g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-17153-1.0g |

(2-methylpropyl)urea |

592-17-6 | 96% | 1g |

$27.0 | 2023-05-03 | |

| Enamine | EN300-17153-10.0g |

(2-methylpropyl)urea |

592-17-6 | 96% | 10g |

$124.0 | 2023-05-03 | |

| Enamine | EN300-17153-2.5g |

(2-methylpropyl)urea |

592-17-6 | 96% | 2.5g |

$44.0 | 2023-09-20 | |

| OTAVAchemicals | 1778648-250MG |

(2-methylpropyl)urea |

592-17-6 | 95% | 250MG |

$115 | 2023-07-09 | |

| Aaron | AR003RRY-500mg |

1-Isobutylurea |

592-17-6 | 96% | 500mg |

$54.00 | 2023-12-13 | |

| Aaron | AR003RRY-10g |

1-Isobutylurea |

592-17-6 | 96% | 10g |

$419.00 | 2025-01-22 | |

| OTAVAchemicals | 1778648-1000MG |

(2-methylpropyl)urea |

592-17-6 | 95% | 1g |

$217 | 2023-07-09 |

Isobutyl Urea 関連文献

-

1. Development of substituted 7-phenyl-4-aminobenzothieno[3,2-d] pyrimidines as potent LIMK1 inhibitorsBrad E. Sleebs,Danny Ganame,Alla Levit,Ian P. Street,Alison Gregg,Hendrik Falk,Jonathan B. Baell Med. Chem. Commun. 2011 2 982

-

Van Hieu Tran,Hee-Kwon Kim New J. Chem. 2019 43 14093

-

Gui-Hua Zhang,Shuang Liang,Sheng Tang,Wei Chen,Zheng-Wu Bai Anal. Methods 2019 11 1604

-

4. LXI.—Substitution-derivatives of urea and thioureaAugustus E. Dixon J. Chem. Soc. Trans. 1895 67 556

-

Elinor C. Spencer,Judith A. K. Howard,Pranjal K. Baruah,Gangadhar J. Sanjayan CrystEngComm 2006 8 468

592-17-6 (Isobutyl Urea) 関連製品

- 627-06-5(Propylurea)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:592-17-6)Isobutyl Urea

清らかである:99%

はかる:25g

価格 ($):271.0